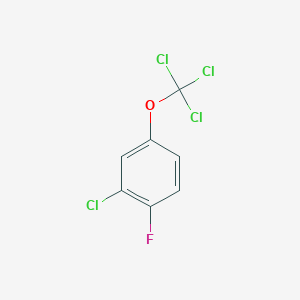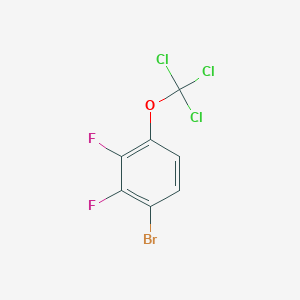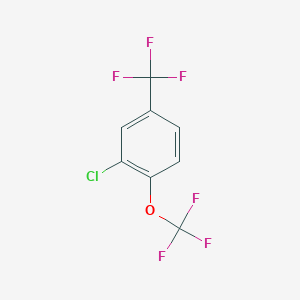
2-Chloro-1-(trifluoromethoxy)-4-(trifluoromethyl)benzene
Übersicht
Beschreibung
2-Chloro-1-(trifluoromethoxy)-4-(trifluoromethyl)benzene, also known as 2-CFTB, is an organic compound belonging to the class of aromatic compounds. It is a colorless liquid with a boiling point of 115.7°C and a melting point of -38.5°C. 2-CFTB is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the production of polymers and other materials.
Wirkmechanismus
2-Chloro-1-(trifluoromethoxy)-4-(trifluoromethyl)benzene is an aromatic compound and is able to form stable bonds with other molecules. Its aromatic nature allows it to interact with other molecules in a variety of ways, such as through hydrogen bonding, dipole-dipole interactions, and van der Waals forces. This allows it to interact with other molecules in a way that can lead to the formation of new compounds.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory and anti-bacterial properties, as well as being able to inhibit the growth of certain malignant cells. It has also been shown to have an effect on the activity of certain enzymes and proteins, and to have an effect on the metabolism of certain compounds.
Vorteile Und Einschränkungen Für Laborexperimente
2-Chloro-1-(trifluoromethoxy)-4-(trifluoromethyl)benzene is a relatively stable compound, making it ideal for use in laboratory experiments. It is also a relatively inexpensive compound, making it cost-effective for use in research. However, it is highly toxic and should be handled with extreme caution. It should also be stored in a cool, dry place, away from direct sunlight.
Zukünftige Richtungen
In the future, 2-Chloro-1-(trifluoromethoxy)-4-(trifluoromethyl)benzene could be used in the development of new drugs and materials. It could be used to synthesize new pharmaceuticals and agrochemicals, as well as new polymers and materials. It could also be used in the development of new biocatalysts and enzymes. Furthermore, it could be used in the development of new methods for the synthesis of organic compounds.
Wissenschaftliche Forschungsanwendungen
2-Chloro-1-(trifluoromethoxy)-4-(trifluoromethyl)benzene has a wide range of applications in scientific research. It is used in the synthesis of biologically active compounds, such as anti-inflammatory drugs, antibiotics, and anti-cancer agents. It is also used in the synthesis of polymers materials and other compounds for use in materials science research.
Eigenschaften
IUPAC Name |
2-chloro-1-(trifluoromethoxy)-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF6O/c9-5-3-4(7(10,11)12)1-2-6(5)16-8(13,14)15/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPFBYDCXUHTJJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Cl)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



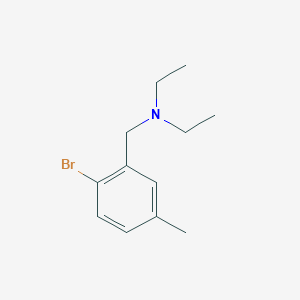
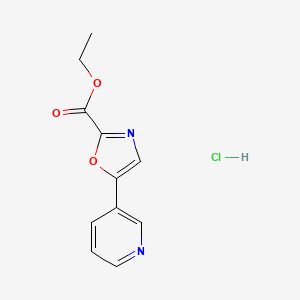
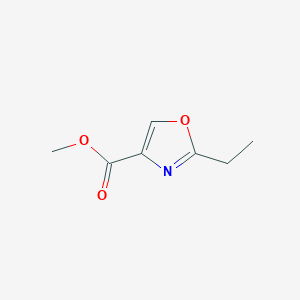
![endo-3-Aminomethyl-3-hydroxy-8-Boc-8-azabicyclo[3.2.1]octane](/img/structure/B1403819.png)

![(1R,5S)-3-Boc-6-oxa-3-azabicyclo-[3.2.1]octane-8-one](/img/structure/B1403821.png)
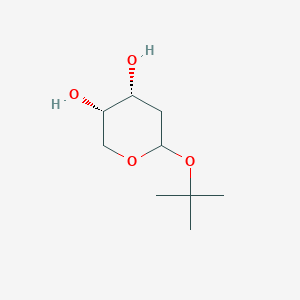
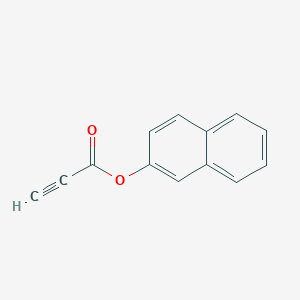
![4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylethynyl]benzoic acid methyl ester](/img/structure/B1403827.png)
![2-(3-Methyoxyphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B1403828.png)
![2-(4-Methyoxyphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B1403829.png)

